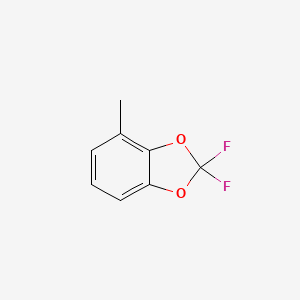

2,2-Difluoro-4-methyl-1,3-benzodioxole

概要

説明

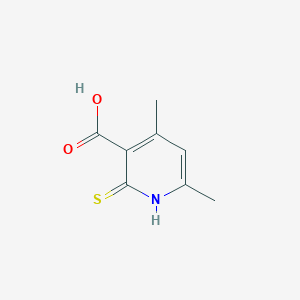

The 2,2-difluorobenzodioxole moiety, which includes 2,2-Difluoro-4-methyl-1,3-benzodioxole, has been proposed in medicinal chemistry research as a potential metabolically more stable derivative of the benzodioxole fragment . It is an important chemical group comprising perfluorodiethers, used in commercial anesthetics, drugs, fungicides, and insecticides .

Synthesis Analysis

The synthesis of 2,2-Difluoro-4-methyl-1,3-benzodioxole involves several steps. The intermediate 2,2-difluoro-1,3-benzodioxol-4-aldehyde, which is used for synthesizing many medicines and pesticides, can be obtained through chlorination fluorination, bromination, and hydrolysis reactions using 4-methyl-2,2-dichloro-1,3-benzodioxole as the starting material .Molecular Structure Analysis

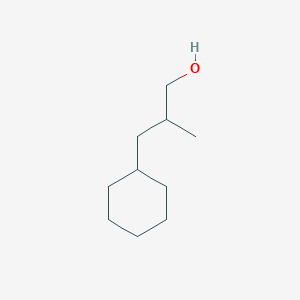

The molecular formula of 2,2-Difluoro-4-methyl-1,3-benzodioxole is C8H6F2O2. The structure of the molecule can be represented by the SMILES stringFC1(F)Oc2ccccc2O1 . Chemical Reactions Analysis

The conversion of 2,2-difluoro-1,3-benzodioxole, an exceptionally acidic arene, via a 4-lithiated intermediate into more than three dozen new derivatives was conceived as a case study .Physical And Chemical Properties Analysis

The physical form of 2,2-Difluoro-4-methyl-1,3-benzodioxole is liquid. It has a refractive index of 1.444 and a density of 1.303 g/mL at 25 °C .科学的研究の応用

Comprehensive Analysis of 2,2-Difluoro-4-methyl-1,3-benzodioxole Applications

Environmental Science: Wastewater Treatment: 2,2-Difluoro-4-methyl-1,3-benzodioxole is a key metabolite in the degradation of fludioxonil, a fungicide used in fruit packaging plants. In a study, an immobilized cell bioreactor operating under microaerophilic conditions showed a removal efficiency of over 96% for fludioxonil, with 2,2-Difluoro-4-methyl-1,3-benzodioxole being one of the transformation products .

Pharmaceuticals: Antifungal Applications: This compound has been identified as a breakdown product during the decontamination of strawberries treated with fludioxonil. The presence of 2,2-Difluoro-4-methyl-1,3-benzodioxole indicates its potential role in the development of antifungal treatments, as it is a part of the transformation pathway of fungicides .

Chemical Synthesis: Intermediate in Organic Reactions: The structure of 2,2-Difluoro-4-methyl-1,3-benzodioxole suggests its utility as an intermediate in organic synthesis. Its unique chemical properties could be exploited in the synthesis of various bioactive molecules, particularly those with antiviral, anti-inflammatory, and anticancer activities .

Biological Research: Study of Metabolic Pathways: The detection of 2,2-Difluoro-4-methyl-1,3-benzodioxole in the metabolic pathway of fludioxonil degradation highlights its importance in understanding the biotransformation of xenobiotic compounds. This can provide insights into the environmental fate of such compounds and their potential impact on ecosystems .

Material Science: Development of Sensing Materials: Given its aromatic structure and the presence of fluorine atoms, 2,2-Difluoro-4-methyl-1,3-benzodioxole could be used in the development of advanced materials for chemical sensing applications. Its electronic properties may allow for the detection of specific substances or environmental conditions.

Agricultural Chemistry: Fungicide Efficacy Studies: As a metabolite found during the degradation of a widely used fungicide, 2,2-Difluoro-4-methyl-1,3-benzodioxole can be studied to assess the efficacy and safety of fungicides. This can lead to the development of more effective and environmentally friendly agricultural chemicals.

Toxicology: Assessment of Environmental Impact: The compound’s role in the degradation of fludioxonil also makes it relevant in toxicological studies to assess the environmental impact of agrochemicals. Understanding its behavior and breakdown can help in evaluating the risks associated with fungicide use .

Microbiology: Bacterial Community Dynamics: Research has shown that the bacterial community dynamics change significantly in the presence of fludioxonil, with 2,2-Difluoro-4-methyl-1,3-benzodioxole being a part of this process. Studying these dynamics can reveal how bacterial populations adapt to and metabolize various chemical compounds .

作用機序

- Experimental evidence suggests that Pseudomonas putida F1 catalyzes the defluorination of DFBD, converting it into other metabolites .

- Notably, all these metabolites retain the difluoromethylene group, and no fluoride ions are released .

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Safety and Hazards

将来の方向性

The 2,2-difluorobenzodioxole moiety has been proposed in medicinal chemistry research as a potential metabolically more stable derivative of the benzodioxole fragment . The Pseudomonas genome database and other databases revealed hundreds of bacteria with enzymes sharing high amino acid sequence identity to toluene dioxygenase from P. putida F1, suggesting the mechanism revealed here may apply to the defluorination of 2,2-Difluoro-4-methyl-1,3-benzodioxole-containing compounds in the environment .

特性

IUPAC Name |

2,2-difluoro-4-methyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-5-3-2-4-6-7(5)12-8(9,10)11-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGXAMYQIOWWOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446755 | |

| Record name | 1,3-Benzodioxole, 2,2-difluoro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-4-methyl-1,3-benzodioxole | |

CAS RN |

72769-03-0 | |

| Record name | 1,3-Benzodioxole, 2,2-difluoro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B1353425.png)

![7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1353429.png)

![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B1353451.png)